1-(4-Chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
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Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-3-2-4-13(9-12)18-21-19(25-22-18)14-10-17(24)23(11-14)16-7-5-15(20)6-8-16/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPHLJOFDQXTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure consisting of a pyrrolidinone core linked to a chlorophenyl and an oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities and serves as a critical component in many drug designs.
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN3O |
| Molecular Weight | 337.81 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study highlighted that compounds containing the oxadiazole moiety can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) . The specific compound under discussion has shown potential in:
- Inhibiting tumor growth : In vitro studies demonstrated that the compound could reduce cell viability in various cancer cell lines.
- Mechanism of action : It likely operates through apoptosis induction via caspase activation pathways .
Antimicrobial Activity
The oxadiazole ring is also associated with antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of pathogenic bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory and Analgesic Effects
The biological profile of the compound suggests potential anti-inflammatory effects. Studies have indicated that oxadiazole derivatives can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .
Case Study 1: Anticancer Efficacy
In a recent study evaluating the anticancer efficacy of oxadiazole derivatives, a series of compounds were synthesized and tested against MCF-7 breast cancer cells. The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Screening
Another investigation involved screening various oxadiazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their utility in developing new antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival.
- Receptor Modulation : It might modulate receptor activities involved in inflammatory responses.
- Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
